N-[3-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide
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Overview
Description
N-[3-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide is a complex organic compound with a unique structure that includes a thiazolidine ring, an acetamide group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Introduction of the phenyl group: This step involves the reaction of the thiazolidine intermediate with a phenyl acetamide derivative.
Final assembly: The final compound is obtained by coupling the intermediate with the appropriate acetamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[3-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[3-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The phenyl group can interact with receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: Similar structure but lacks the thiazolidine ring.
N-methylacetamide: Similar structure but lacks the phenyl group.
N-(3-methylbutyl)acetamide: Similar structure but lacks the thiazolidine ring and phenyl group.
Uniqueness
N-[3-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide is unique due to the presence of the thiazolidine ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C17H21N3O2S2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[3-[[4-hydroxy-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C17H21N3O2S2/c1-11(2)7-8-20-16(22)15(24-17(20)23)10-18-13-5-4-6-14(9-13)19-12(3)21/h4-6,9-11,22H,7-8H2,1-3H3,(H,19,21) |
InChI Key |
IWUGQUXEWJBWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=C(SC1=S)C=NC2=CC=CC(=C2)NC(=O)C)O |
Origin of Product |
United States |
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